neurocan
Description
Properties
CAS No. |
148684-98-4 |
|---|---|
Molecular Formula |
C7H9NO |
Origin of Product |
United States |
Cellular and Spatiotemporal Expression of Neurocan in the Nervous System
Cell-Type Specific Expression Patterns of Neurocan
This compound exhibits distinct expression patterns across various cell types within the nervous system, contributing to its diverse functions.
Neuronal Expression Profiles
This compound is predominantly synthesized by neurons arvojournals.orgarvojournals.org. Its messenger RNA (mRNA) has been detected in various neuronal populations, including cerebellar granule cells, Purkinje cells, and neurons within the hippocampal formation and cerebellar nuclei nih.gov. Furthermore, this compound mRNA is widely distributed in the cortex, caudate putamen, and basal telencephalic neuroepithelium nih.gov. Functionally, this compound has been shown to inhibit neuronal adhesion and neurite outgrowth, suggesting a role in modulating neuronal connectivity and guidance during development nih.govnih.gov.
Glial Cell Expression Profiles (e.g., Astrocytes, Müller Cells)
Beyond its neuronal expression, this compound is also produced by glial cells, particularly astrocytes, where it accumulates in the extracellular matrix surrounding axonal bundles and neuronal cell bodies . In the retina, a part of the central nervous system, this compound is expressed in the interphotoreceptor matrix (IPM) and the nerve fiber layer under normal conditions arvojournals.org. Following injury or photoreceptor degeneration, the expression of this compound is upregulated in glial cells, including Müller cells arvojournals.org. Müller cells, which are radial glial cells of the retina, are known to guide neurite extension and neuronal cell migration during development arvojournals.org. Immunohistochemical studies have demonstrated that upregulated this compound immunoreactivity in transient retinal ischemia is associated with glial Müller cells, suggesting its involvement in damage and repair processes arvojournals.org. The N-terminal fragment of this compound, this compound-130, is primarily found in the glial cell cytoplasm . Reactive astrocytes are also known to synthesize this compound following central nervous system (CNS) injury nih.gov.
Developmental Expression and Dynamic Regulation of this compound in the Nervous System
This compound's expression is tightly regulated throughout nervous system development, reflecting its dynamic roles in tissue modeling and remodeling jst.go.jp. It is considered a nervous tissue-specific proteoglycan arvojournals.orgjst.go.jp.
During the development of the nervous system, proteoglycans like this compound are crucial for processes such as cell adhesion, proliferation, differentiation, induction of neurites, and neural network formation arvojournals.orgarvojournals.org. In developing rat retinas, this compound expression is abundant, but it becomes faint in mature retinas, indicating a developmentally regulated pattern arvojournals.orgarvojournals.org.
The dynamic regulation of this compound is also evident in pathological conditions. For instance, in transient retinal ischemia, both this compound mRNA and protein expression are significantly upregulated arvojournals.orgarvojournals.org. The 220 kDa band is predominant at 24 hours after reperfusion, while the intensity of the 150 kDa proteolytic band becomes comparable to the 220 kDa band at 72 hours post-reperfusion arvojournals.org. This re-expression suggests a role for this compound in the damaging and/or regenerating processes within ischemic retinas arvojournals.org.
This compound is transiently deposited during the late embryonic and early postnatal phases of mammalian development, with its expression peaking shortly after birth d-nb.info. It is a key component of the juvenile type of extracellular matrix, which is subsequently replaced by a mature form during maturation d-nb.info. The proteolytic cleavage of this compound by enzymes such as matrix metalloproteases (MMPs) or "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) is a tightly controlled process essential for maintaining extracellular homeostasis in the brain frontiersin.org. This major proteolytic event, which yields the this compound-C fragment, is influenced by various cytokines, including Transforming Growth Factor beta (TGFbeta), Platelet-Derived Growth Factor (PDGF), and Epidermal Growth Factor (EGF) frontiersin.org.
Table 1: Developmental Expression Profile of this compound in Rat Cerebrum
| This compound Form | Developmental Stage (Rat) | Peak Expression | Persistence in Mature Brain |
| Full-length (220 kDa) | Embryonic Day 14 (E14) to Postnatal Day 30 (P30) | Postnatal Day 10 (P10) | Disappears by P30 arvojournals.org |
| Proteolytic (150 kDa) | Increases after P3 | Postnatal Day 14 (P14) | Fairly large amount remains arvojournals.org |
Table 2: Upregulation of this compound mRNA in Transient Retinal Ischemia (Rat)
| Time After Reperfusion | Fold Increase in this compound mRNA (Mean ± SE) | Statistical Significance (vs. Control) |
| 24 hours | 31.6 ± 7.8 | P < 0.05 arvojournals.org |
| 72 hours | 10.2 ± 6.2 | P < 0.05 arvojournals.org |
Subcellular Distribution and Compartmentalization of this compound
This compound exhibits specific subcellular localization patterns, particularly in association with specialized extracellular matrix structures.
Association with Perineuronal Nets (PNNs) and their Components
This compound is a brain-specific component of the extracellular matrix (ECM) that localizes to perineuronal nets (PNNs) biorxiv.orgbiorxiv.orgnih.gov. PNNs are specialized, dense ECM structures that primarily enwrap the cell bodies and proximal dendrites of certain neurons, notably fast-spiking GABAergic interneurons, in regions such as the cortex and hippocampus biorxiv.orgnih.govfrontiersin.orgwikipedia.org. As a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG), this compound is a major constituent of PNNs, alongside other lecticans like aggrecan, brevican (B1176078), and versican biorxiv.orgfrontiersin.orgwikipedia.orguio.no. These CSPGs, including this compound, are noncovalently bonded to a hyaluronan backbone, which provides a scaffold for the organization of the PNN structure wikipedia.orguio.nomdpi.com. This compound is considered one of the key hyaluronan-binding CSPGs within PNNs whiterose.ac.uk. Studies have shown that reduced levels of this compound can lead to the remodeling of PNNs, partly through the upregulation of aggrecan mRNA and protein levels biorxiv.orgnih.gov. PNNs are crucial for synaptic stabilization in the adult brain and play a significant role in the closure of critical periods of synaptic plasticity wikipedia.orguio.no.
Localization at Nodes of Ranvier and Axon Initial Segments (AIS)
This compound also localizes at the nodes of Ranvier and axon initial segments (AIS) biorxiv.orgbiorxiv.orgnih.gov. The AIS is a highly specialized compartment located at the proximal axon, essential for the initiation of action potentials and the maintenance of neuronal polarity nih.govresearchgate.net. This compound contributes to the molecular heterogeneity of the perinodal matrix, and its expression at the nodes of Ranvier is dependent on the brain link protein Bral1 jst.go.jp. While other CSPGs like brevican and aggrecan, along with this compound, concentrate in perineuronal nets and AISs, versican V2 is predominantly found at the nodes of Ranvier jneurosci.org. Electron microscopy studies have revealed this compound near the neuronal membrane adjacent to excitatory, asymmetric synapses of dendritic spines, and in proximity to presynaptic axon terminals frontiersin.orgresearchgate.net. It has also been observed localized to perisomatic axon terminals and the soma of inhibitory interneurons frontiersin.org.
This compound is a significant chondroitin sulfate proteoglycan (CSPG) and a prominent component of the brain's extracellular matrix (ECM). arvojournals.orgjst.go.jparvojournals.orgBelonging to the lectican family, alongside aggrecan, versican, and brevican, this compound plays vital roles in neuronal development and function, influencing processes such as cell adhesion, neurite outgrowth, and synaptic plasticity. arvojournals.orgfrontiersin.orgnih.govfrontiersin.orgoncotarget.comtaylorandfrancis.com
Molecular and Biochemical Characterization of Neurocan
Gene Structure and Transcriptional Regulation of Neurocan
The human this compound core protein is encoded by the NCAN gene, also known as CSPG3. In humans, the NCAN gene is located on chromosome 19 at band 19p13.11, spanning from approximately 19,211,958 base pairs to 19,252,233 base pairs. The mouse ortholog, Ncan, is found on chromosome 8 ontosight.aiwikipedia.orgdrugbank.com.
This compound expression is largely restricted to the central nervous system, where it is a major component of the neural extracellular matrix arvojournals.orgsysy.com. High levels of expression are observed in various brain regions, including the ventricular zone, ganglionic eminence, hippocampal formation, cerebral cortex, olfactory bulb, and prefrontal cortex wikipedia.org.
Transcriptional regulation of this compound is developmentally controlled. During early postnatal development, this compound mRNA expression is spatially and temporally regulated. For instance, in the developing rat somatosensory cortex, this compound mRNA expression is down-regulated in the centers of cortical barrels, which are regions where thalamocortical axons arborize. This suggests that neuronal stimuli from the sensory periphery can influence this compound gene expression nih.gov. Furthermore, this compound expression is significantly upregulated in injured brain tissue and in cytokine-treated astrocytes, indicating its involvement in the glial scar formation that impedes axonal regeneration after CNS injury arvojournals.orgresearchgate.net. Altered NCAN gene expression or mutations have also been associated with neuropsychiatric disorders such as schizophrenia and bipolar disorder, highlighting its potential role in neural connectivity and function biorxiv.orgresearchgate.net.
Biosynthesis and Post-Translational Processing of this compound
This compound, like other proteoglycans, undergoes extensive biosynthesis and post-translational modifications to achieve its mature, functional form. The basic proteoglycan unit consists of a core protein to which one or more glycosaminoglycan (GAG) chains are covalently attached wikipedia.org. The human this compound core protein comprises 1321 amino acids with a theoretical molecular weight of approximately 143 kDa drugbank.com. However, the full-length intact this compound, including its GAG chains, appears as a broad smear of approximately 270 kDa on Western blots researchgate.net.
Glycosaminoglycan Chain Composition and Attachment
This compound is classified as a chondroitin (B13769445) sulfate (B86663) proteoglycan (CSPG) because its core protein is covalently modified with chondroitin sulfate (CS) glycosaminoglycan chains ontosight.airesearchgate.netwikipedia.org. These CS chains are linear carbohydrate polymers composed of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc) researchgate.netfrontiersin.org.
The attachment of GAGs to the this compound core protein occurs in the Golgi apparatus through a specific tetrasaccharide linker (GlcA-Gal-Gal-Xyl-Ser) to a serine residue within the core protein wikipedia.orgthemedicalbiochemistrypage.org. This compound is known to contain 5 to 6 N-linked and up to 40 O-linked oligosaccharides, indicating significant glycosylation nih.govuniprot.org.
Sulfation Patterns and Functional Implications
The chondroitin sulfate chains of this compound are heterogeneously sulfated at different positions of the GlcA and GalNAc residues, specifically at the C2-position of GlcA and the C4- and/or C6-positions of GalNAc. This variability in sulfation patterns gives rise to different disaccharide compositions, such as A-unit (GlcA-GalNAc4S), C-unit (GlcA-GalNAc6S), D-unit (GlcA2S-GalNAc6S), and E-unit (GlcA-GalNAc4S,6S) researchgate.netfrontiersin.org.
These distinct sulfation patterns are crucial determinants of the CS chains' binding properties and functional implications researchgate.netwhiterose.ac.ukfrontiersin.orgmdpi.com. The "sulfation code" of GAGs influences their interactions with various ligands, including growth factors, receptors, and extracellular matrix components whiterose.ac.ukfrontiersin.org. For instance, specific sulfation patterns, such as those found in CS-E and CS-D, are known to bind strongly to inhibitory receptors like the Nogo receptor and protein tyrosine phosphatase sigma (RPTPσ), thereby impeding axon regeneration after nervous system injury researchgate.netwhiterose.ac.ukfrontiersin.orgmdpi.com. Changes in these sulfation patterns are observed during development, aging, inflammation, and in response to different forms of tissue damage, underscoring their dynamic regulatory role in CNS function and plasticity whiterose.ac.uk.
Proteolytic Cleavage and Generation of Functional Fragments
This compound undergoes proteolytic cleavage, a key post-translational modification that generates distinct functional fragments. The full-length this compound molecule (approximately 270 kDa) is cleaved into two major fragments: an N-terminal fragment, this compound-130 (or this compound-130), and a C-terminal fragment, this compound-C sysy.comresearchgate.netphysiology.orgnih.gov.
This cleavage typically occurs at a single site between amino acids 638 and 639 (specifically, the Met638-Leu639 peptide bond) researchgate.netphysiology.orgphysiology.org. While the full-length this compound is predominantly expressed in the developing and juvenile brain, its proteolytic cleavage products become the major forms found throughout adulthood sysy.com. The cleavage is mediated by specific proteases, notably ADAMTS4 (A disintegrin and metalloproteinase with thrombospondin motifs 4) and ADAMTS12 physiology.orgphysiology.org.
The generated fragments exhibit differential distributions and functions:
This compound-130 (N-terminal fragment): This fragment has a core glycoprotein (B1211001) mass of 122-130 kDa researchgate.net. It retains the N-terminal hyaluronan-binding G1 domain and carries chondroitin sulfate chains researchgate.netnih.govunl.edu. This compound-130 is primarily found persisting in perineuronal nets (PNNs), specialized extracellular matrix structures that ensheath certain neurons physiology.orgnih.gov. It has been shown to be localized in the cytoplasm of glial cell processes and in the vicinity of synapses nih.gov. This N-terminal fragment can also bind to fibronectin, promoting cell migration physiology.org.
This compound-C (C-terminal fragment): This fragment has a core glycoprotein mass of 150-163 kDa researchgate.net. It contains the C-terminal half of the core protein, including the C-type lectin-like domain (CLD), and is capable of binding to other ECM proteins and calcium ions wikipedia.orgresearchgate.netunl.edu. This compound-C is typically found diffusely distributed in the neuropil nih.gov.
This proteolytic processing is crucial for the molecular maturation of proteoglycans, the remodeling of the extracellular matrix, and the generation of bioactive fragments that can exert distinct biological activities physiology.org.
Structural Domains and their Roles in this compound Function
This compound is a member of the lectican family of aggregating chondroitin sulfate proteoglycans, which also includes aggrecan, versican, and brevican (B1176078) themedicalbiochemistrypage.orgnih.gov. Its core protein structure is characterized by distinct functional domains that mediate its interactions with other molecules and contribute to its diverse roles in the CNS ontosight.aidrugbank.comunl.edu. The human this compound core protein comprises 1321 amino acids drugbank.com.
This compound's core protein typically features three main globular domains:
N-terminal G1 Domain (Hyaluronan-binding domain): Located at the N-terminus, this domain is responsible for this compound's strong binding affinity for hyaluronic acid (HA), a major component of the ECM ontosight.aiwikipedia.orgthemedicalbiochemistrypage.orgnih.govunl.eduuniprot.org. This interaction is critical for the assembly and aggregation of the extracellular matrix, particularly in structures like perineuronal nets mdpi.comunl.edu. The G1 domain is present in the this compound-130 proteolytic fragment physiology.orgnih.govunl.edu.
Central CS Domain (Glycosaminoglycan attachment region): This region serves as the primary site for the covalent attachment of chondroitin sulfate (CS) glycosaminoglycan chains ontosight.aithemedicalbiochemistrypage.orgnih.gov. Unlike other lectican family members, this central domain in this compound has no significant sequence homology, suggesting unique characteristics in its GAG presentation nih.gov.
C-terminal G3 Domain (C-type Lectin-like Domain (CLD) and Complement Regulatory Protein (CRP) domain): This globular domain is located at the C-terminus and is involved in protein-protein interactions researchgate.netnih.gov. It contains a C-type lectin-like motif and a Complement Control Protein (CCP) domain researchgate.netuniprot.orgfrontiersin.org. The G3 domain enables this compound to bind to other extracellular matrix proteins and calcium ions wikipedia.orgunl.edu. It is known to interact with tenascin-C and tenascin-R, which are important for ECM organization and aggregation nih.govunl.edu. This domain is part of the this compound-C proteolytic fragment unl.edu.
These structural domains, along with the attached GAG chains, collectively dictate this compound's ability to modulate cell adhesion, migration, neurite growth, and signaling pathways within the neural environment ontosight.airupress.org.
Molecular Interactions and Binding Partners of this compound
This compound's diverse functions in the CNS are mediated through its interactions with a variety of molecular partners, which can bind to its core protein, its glycosaminoglycan (GAG) chains, or both unl.edu. These interactions influence cell adhesion, neurite outgrowth, and the organization of the extracellular matrix.
Key molecular interactions and binding partners of this compound include:
Extracellular Matrix (ECM) Components:
Hyaluronan (HA): this compound strongly binds to hyaluronic acid, primarily through its N-terminal G1 domain. This interaction is fundamental for forming large aggregating complexes within the ECM and is crucial for the structural integrity of perineuronal nets (PNNs) ontosight.aiwikipedia.orgsysy.combiorxiv.orgthemedicalbiochemistrypage.orgnih.govmdpi.comunl.eduuniprot.org.
Tenascin-C and Tenascin-R: These matrix glycoproteins are important binding partners. This compound's C-type lectin domains interact with tenascin-R, and both tenascin-C and tenascin-R are vital for ECM aggregation, particularly during brain development and in the formation of PNNs sysy.combiorxiv.orgnih.govunl.edu.
Heparin: Heparin has been shown to enhance the activity of this compound and its interactions with certain growth factors nih.govunl.edu.
Fibronectin: this compound, particularly its N-terminal fragment (this compound-130), can bind to fibronectin, which has implications for promoting cell migration physiology.org.
Neural Cell Adhesion Molecules (NCAMs):
NG-CAM (L1/NILE), N-CAM, and Contactin-2/TAG1: this compound binds to these neural cell adhesion molecules, and this interaction is known to inhibit neuronal adhesion and neurite outgrowth rupress.orgsysy.comnih.govuniprot.org. While the core protein has binding activity, the chondroitin sulfate chains play a significant role in mediating these interactions rupress.org.
Growth Factors:
FGF-2 (Fibroblast Growth Factor-2), HB-GAM (heparin-binding growth-associated molecule), and Amphoterin: this compound interacts with these growth factors, and its C-terminal domain has been implicated in binding to FGF2 unl.edunih.gov.
Cell Surface Receptors/Proteins:
Syndecan-3 and Glypican-1: These heparan sulfate proteoglycans (HSPGs) are known binding partners of this compound nih.gov.
Protein Tyrosine Phosphatase Sigma (RPTPσ) and Leukocyte Common Antigen Related phosphatase (LAR): this compound, as a CSPG, binds to these receptor protein tyrosine phosphatases. These interactions are sulfation-dependent, with specific sulfation patterns (e.g., CS-D, CS-E, and dermatan sulfate) being crucial for binding. The binding of this compound to RPTPσ and LAR contributes to the inhibition of axon regeneration frontiersin.orgmdpi.com.
Nogo Receptors (NgR1 and NgR3): this compound inhibits axon regeneration by binding to Nogo receptors frontiersin.org. The CS-E sulfation pattern is particularly noted for its strong binding to the Nogo receptor whiterose.ac.ukfrontiersin.org.
Integrins: this compound is functionally related to integrins, contributing to cellular structure and signaling pathways .
These complex interactions highlight this compound's critical role in modulating the neural microenvironment, regulating neuronal behavior, and influencing the outcome of CNS development and injury rupress.orgfrontiersin.org.
Neurocan S Functional Roles in Neural Development and Plasticity
Influence on Neuronal Migration and Axon Guidance Mechanisms
Neurocan has been extensively studied for its involvement in neuronal migration and axon guidance, processes critical for the proper formation of neural circuitry. Early in vitro studies suggested a significant role for this compound due to its inhibitory effects on neuronal adhesion and neurite outgrowth. nih.govnih.govrupress.orgresearchgate.net Specifically, this compound has been shown to bind to neural cell adhesion molecules (CAMs) such as Ng-CAM/L1/NILE and N-CAM, thereby directly inhibiting neuronal adhesion and the extension of neurites. rupress.orgnih.gov The C-terminal region of this compound appears to largely mediate these binding properties. rupress.orgnih.gov
In the developing cerebrum, this compound is highly expressed in key regions associated with neuronal migration, including the striatum, marginal zone, subplate, and subventricular zone of the neocortex. frontiersin.orgresearchgate.netfrontiersin.org In these strategic locations, this compound, along with other proteoglycans, may serve to anchor various attractive or repulsive cues, thereby influencing the migratory pathways of inhibitory neurons. frontiersin.orgresearchgate.net Recent research indicates that this compound forms a critical ternary complex with radial glial cell-derived tenascin-C (TNC) and hyaluronan (HA) within the subplate/intermediate zone (SP/IZ). This complex is essential for developing cortical neurons as they undergo radial migration. elifesciences.org Disrupting this ternary complex, either enzymatically or genetically, impairs radial migration by hindering the multipolar-to-bipolar transition of neurons. elifesciences.org
Despite compelling in vitro evidence for its inhibitory role in neuronal growth and adhesion, studies involving this compound-deficient mice have revealed a more subtle or potentially redundant function in vivo. These mice generally exhibit no overt deficits in brain anatomy, morphology, or ultrastructure, although mild abnormalities in neuronal migration have been observed upon single deletion of NCAN. nih.govresearchgate.netnih.govelifesciences.org This suggests that while this compound can act as a barrier to axonal growth and influence migration in specific contexts, compensatory mechanisms or the presence of other ECM molecules might mitigate severe developmental defects in its absence.
Table 1: Summary of this compound's Influence on Neuronal Migration and Axon Guidance
| Mechanism/Interaction | Effect of this compound | Key Findings/Context | Citation |
| Neuronal Adhesion | Inhibition | In vitro inhibition of neuronal adhesion mediated by Ng-CAM/L1/NILE and N-CAM. | nih.govrupress.orgnih.gov |
| Neurite Outgrowth | Inhibition | Direct repulsive effect on neurons and inhibition of neurite outgrowth in vitro. | nih.govrupress.orgnih.gov |
| Ternary Complex Formation | Forms with Tenascin-C (TNC) and Hyaluronan (HA) | Localized in subplate/intermediate zone (SP/IZ); crucial for radial migration by affecting multipolar-to-bipolar transition. | elifesciences.org |
| Radial Migration | Mild abnormalities/delay upon deletion | Single deletion of NCAN interferes with TNC localization or affects neurite outgrowth. | elifesciences.org |
| Localization | Rich expression in key migratory areas | Striatum, marginal zone, subplate, subventricular zone; anchors guidance cues. | frontiersin.orgresearchgate.netfrontiersin.org |
Regulation of Synaptogenesis and Synaptic Maturation by this compound
This compound plays a significant role in the formation and maturation of synapses, particularly inhibitory ones, with astrocytes identified as a key source of secreted this compound. researchgate.netresearchgate.netduke.edubiorxiv.orgnih.gov Following its secretion, this compound is cleaved into N- and C-terminal fragments. The C-terminal fragment specifically localizes to synapses and is crucial for controlling cortical inhibitory synapse formation and function. researchgate.netresearchgate.netduke.edubiorxiv.org
Studies using this compound knockout mice, which lack either the entire protein or just its C-terminal synaptogenic domain, demonstrate a reduction in both the number and function of inhibitory synapses. researchgate.netduke.edubiorxiv.org The synaptogenic domain of this compound has been shown to specifically target and regulate the formation of somatostatin-positive inhibitory synapses. researchgate.netduke.edubiorxiv.org
This compound is also a core component of perineuronal nets (PNNs), specialized extracellular matrix structures that ensheath many neurons, particularly fast-spiking GABAergic interneurons. researchgate.netresearchgate.net These PNNs are known to be associated with the closure of critical periods of synaptic plasticity. researchgate.netresearchgate.net this compound contributes to the proper formation and structural integrity of PNNs. researchgate.net For instance, in the medial nucleus of the trapezoid body (MNTB), this compound deficiency leads to alterations in PNN fine structure, resulting in a reduced amount of GAD65/67 (an enzyme involved in GABA synthesis) and a prolongation of synaptic transmission delay at calyx of Held synapses, highlighting its impact on synapse physiology. researchgate.net Furthermore, this compound, alongside other CSPGs like brevican (B1176078) and aggrecan, is essential for maintaining the stability and function of both inhibitory and excitatory synapses. researchgate.net Deficiencies in ECM proteins, including this compound and brevican, can lead to abnormal PNN organization, altered rhythmic activity, and a complete loss of long-term potentiation (LTP), underscoring their collective importance in synaptic function. embopress.org
Table 2: this compound's Role in Synaptogenesis and Synaptic Maturation
| Aspect of Synaptic Regulation | This compound's Contribution/Effect | Key Findings/Context | Citation |
| Inhibitory Synapse Formation | Promotes and controls | Astrocyte-secreted this compound, particularly its C-terminal fragment, induces inhibitory synaptogenesis. | researchgate.netresearchgate.netduke.edubiorxiv.orgnih.gov |
| Synapse Numbers & Function | Essential for normal levels | This compound knockout mice show reduced inhibitory synapse numbers and impaired function. | researchgate.netduke.edubiorxiv.org |
| Specific Synapse Targeting | Somatostatin-positive inhibitory synapses | Synaptogenic domain localizes to and regulates these synapses. | researchgate.netduke.edubiorxiv.org |
| Perineuronal Net (PNN) Formation | Contributes to proper formation | Influences mRNA and protein quantity of various PNN molecules. | researchgate.net |
| Synaptic Transmission Delay | Modulates | Deficiency prolongs delay at calyx of Held synapses. | researchgate.net |
| Synaptic Maintenance | Important for stability | Along with brevican and aggrecan, crucial for inhibitory and excitatory synapses. | researchgate.net |
| Long-Term Potentiation (LTP) | Crucial for maintenance | Deficiency can lead to complete loss of LTP. | embopress.org |
This compound's Contribution to Critical Period Plasticity and its Termination
This compound is a key component of perineuronal nets (PNNs), which are widely recognized as critical regulators in the termination of developmental critical periods, windows of heightened brain plasticity. researchgate.netresearchgate.net The maturation and accumulation of PNNs, including this compound, coincide with the closure of these critical periods in various brain regions, such as sensory cortices. researchgate.netresearchgate.net
In the visual cortex, the immunoreactivity of this compound within PNNs increases throughout the critical period, reaching adult levels around postnatal day 70 (P70), which aligns with the cessation of ocular dominance plasticity. researchgate.net Experimental manipulation, such as dark rearing, has been shown to reduce this compound immunoreactivity in PNNs. Conversely, reintroducing normal visual experience rapidly restores this compound levels and, in turn, terminates ocular dominance plasticity. researchgate.netresearchgate.net
A significant finding demonstrating the role of CSPGs, including this compound, in critical period termination is that the enzymatic degradation of their glycosaminoglycan (GAG) chains using chondroitinase ABC (chABC) can effectively reopen these critical periods and reactivate cortical plasticity in adult animals. researchgate.netresearchgate.net This highlights the inhibitory nature of the mature ECM, with this compound as a key player, in restricting brain plasticity. Furthermore, this compound has been shown to inhibit Semaphorin 3F (Sema3F)-induced dendritic spine remodeling by interacting with NrCAM. This mechanism provides molecular insight into how PNNs, containing this compound, restrict synaptic plasticity and contribute to the stabilization of neural circuits after critical periods. frontiersin.org The GAG chains of this compound are particularly important for this inhibitory effect on spine retraction. frontiersin.org
Table 3: this compound's Role in Critical Period Plasticity
| Aspect of Plasticity | This compound's Contribution/Effect | Key Findings/Context | Citation |
| Critical Period Closure | Component of PNNs that terminate plasticity | Maturation of PNNs, including this compound, coincides with critical period termination. | researchgate.netresearchgate.netresearchgate.net |
| Ocular Dominance Plasticity | Levels correlate with plasticity state | This compound immunoreactivity increases during critical period and is restored by visual experience, terminating plasticity. | researchgate.netresearchgate.net |
| Reactivation of Plasticity | Inhibition is reversible by degradation | Enzymatic degradation of this compound's GAG chains (via chABC) reopens critical periods in adults. | researchgate.netresearchgate.net |
| Dendritic Spine Remodeling | Inhibits via NrCAM/Sema3F pathway | This compound restricts spine remodeling, a mechanism for PNN-mediated plasticity restriction. | frontiersin.org |
Modulation of Neuronal Excitability and Activity
This compound's localization within specific neuronal compartments suggests its involvement in regulating neuronal excitability and activity. It is found at perineuronal nets (PNNs), nodes of Ranvier, and the axon initial segment (AIS), all structures crucial for action potential initiation and propagation. researchgate.netbiorxiv.org
Table 4: this compound's Modulation of Neuronal Excitability and Activity
| Aspect of Excitability/Activity | This compound's Contribution/Effect | Key Findings/Context | Citation |
| Axonal Excitability | Potential regulator | Localizes at PNNs, nodes of Ranvier, and AIS. | researchgate.netbiorxiv.org |
| Spontaneous Synaptic Activity | Suppresses | Reduced this compound levels lead to increased spontaneous synaptic activity. | researchgate.netbiorxiv.org |
| Neuronal Activity Levels | Downregulates | Depletion upregulates overall neuronal activity, Acan, and c-Fos. | biorxiv.orgbiorxiv.org |
| AIS Organization | Influences | Elevated AnkG and NaV1.6 channels in AIS upon this compound depletion. | researchgate.netbiorxiv.org |
| Excitation-Inhibition Balance | Modulates | Knockdown shifts ratio towards excitation, affecting PV+ cell activity. | biorxiv.org |
| Synaptic Transmission Delay | Affects | Alterations in PNNs due to this compound deficiency prolong synaptic transmission delay. | researchgate.net |
Roles in Learning and Memory Mechanisms
This compound's involvement in the extracellular matrix and its influence on synaptic plasticity extend to its roles in higher cognitive functions, including learning and memory. Genetic studies have provided insights into this compound's impact on neurocognitive functioning. A specific single nucleotide polymorphism (SNP rs1064395) in the NCAN gene, which encodes this compound, has been linked to poorer immediate and delayed verbal memory performance in healthy individuals. nih.gov This suggests that variations in this compound's genetic makeup can directly influence cognitive abilities.
At a cellular level, this compound deficiency has been shown to reduce the maintenance of late-phase hippocampal long-term potentiation (LTP). nih.govnih.govresearchgate.net LTP is a persistent strengthening of synapses based on recent patterns of activity, considered a primary cellular mechanism underlying learning and memory. The observed reduction in LTP stability in this compound-deficient mice underscores its importance in synaptic plasticity crucial for memory consolidation. Furthermore, broader deficits in extracellular matrix proteins, including this compound and brevican, can lead to a complete loss of LTP, emphasizing the collective role of these ECM components in synaptic function essential for memory. embopress.org
Perineuronal nets (PNNs), to which this compound is a significant contributor, are implicated in the formation of memory engrams in the human hippocampus. mdpi.com This suggests a structural and functional role for this compound-containing PNNs in the neural substrates of memory. Indirect evidence supporting this compound's role in memory comes from studies showing that the therapeutic reduction of this compound mRNA expression, such as through the application of 4-methylumbelliferone (B1674119) (4-MU), can lead to improved recognition memory in mice. whiterose.ac.uk This indicates that modulating this compound levels could have a positive impact on cognitive processes.
Table 5: this compound's Roles in Learning and Memory
| Aspect of Cognition | This compound's Contribution/Effect | Key Findings/Context | Citation |
| Verbal Memory Performance | Influenced by genetic variation | SNP rs1064395 in NCAN is associated with poorer immediate and delayed verbal memory. | nih.gov |
| Long-Term Potentiation (LTP) | Essential for maintenance | Deficiency reduces late-phase hippocampal LTP stability; complete loss with broader ECM deficits. | nih.govnih.govresearchgate.netembopress.org |
| Memory Engram Formation | Contributes via PNNs | PNNs, containing this compound, are involved in memory engram formation in the hippocampus. | mdpi.com |
| Recognition Memory | Modulation can improve | Reduction of this compound mRNA (e.g., by 4-MU) improved recognition memory in mice. | whiterose.ac.uk |
Involvement in Myelination Processes
This compound's role extends to the crucial process of myelination, which involves the formation of myelin sheaths around axons by oligodendrocytes, facilitating rapid nerve impulse conduction. In tissue culture experiments, this compound has been shown to inhibit the adhesion and process outgrowth of oligodendrocyte precursor cells (OPCs). nih.gov These are early and critical steps required for successful myelination in vivo.
Elevated levels of this compound, particularly observed in pathological conditions such as intracerebral hemorrhage (ICH) lesions, have been identified as a significant impediment to oligodendrogenesis – the process of oligodendrocyte formation and maturation. nih.gov Therapeutic interventions aimed at reducing this compound levels have demonstrated promising results. Genetic reduction of this compound, or pharmacological treatment with agents like difluorosamine (per-O-acetylated 4,4-difluoro-N-acetylglucosamine), has been shown to significantly increase the number of Olig2+ oligodendrocyte lineage cells, Olig2+PDGFRα+ OPCs, and Olig2+CC1+ mature oligodendrocytes within ICH lesions. nih.gov These findings underscore that the accumulation of this compound in injured brain tissue actively inhibits the regenerative processes necessary for myelination. The promotion of oligodendrogenesis by reducing this compound highlights its inhibitory role in this vital process of neural repair and function. nih.gov
Table 6: this compound's Involvement in Myelination Processes
| Aspect of Myelination | This compound's Contribution/Effect | Key Findings/Context | Citation |
| OPC Adhesion & Outgrowth | Inhibits | In tissue culture, this compound impedes early steps of myelination. | nih.gov |
| Oligodendrogenesis | Inhibits | Elevated this compound in ICH lesions is consequential to inhibiting oligodendrocyte formation. | nih.gov |
| Therapeutic Reduction | Promotes | Genetic or pharmacological reduction (e.g., with difluorosamine) increases oligodendrocyte lineage cells and mature oligodendrocytes. | nih.gov |
Impact on Neurogenesis and Gliogenesis
This compound's influence also extends to neurogenesis (the formation of new neurons) and gliogenesis (the formation of glial cells, including astrocytes and oligodendrocytes). As discussed in Section 4.6, this compound significantly impacts oligodendrogenesis, a key aspect of gliogenesis.
In the context of neurogenesis, studies in models of intracerebral hemorrhage (ICH) have shown that reducing this compound levels can promote neuroreparative processes. Specifically, enhanced neurogenesis was observed in this compound-reduced, difluorosamine-treated mice with ICH. These mice exhibited an increased number of SOX2+ and nestin+ neuroblasts, many of which were actively cycling (Ki67+), indicating a boost in neural progenitor cell proliferation and differentiation. nih.gov This suggests that this compound, when elevated in pathological conditions, can inhibit neurogenesis, and its reduction can foster the generation of new neurons.
Regarding gliogenesis, this compound itself is secreted by astrocytes, indicating a reciprocal relationship where glial cells produce this ECM component that, in turn, influences neural development and plasticity. researchgate.netresearchgate.netduke.edubiorxiv.orgnih.gov Furthermore, astrogliosis, a reactive change in astrocytes, can lead to the upregulation or alteration of ECM components, including this compound. researchgate.net This highlights how glial cell states can influence the extracellular environment and, consequently, neural processes. While this compound's direct role in the proliferation or differentiation of other glial cell types (beyond oligodendrocytes) is less extensively detailed in the provided search results, its production by astrocytes and its impact on oligodendrogenesis firmly establish its involvement in gliogenesis.
Table 7: this compound's Impact on Neurogenesis and Gliogenesis
| Process | This compound's Contribution/Effect | Key Findings/Context | Citation |
| Neurogenesis | Inhibits (in pathological context) | Reduction of this compound in ICH promotes neurogenesis, increasing neuroblast numbers and proliferation. | nih.gov |
| Oligodendrogenesis | Inhibits | Elevated this compound impedes OPC adhesion/outgrowth and oligodendrocyte formation. | nih.gov |
| Astrogliogenesis | Produced by astrocytes | This compound is secreted by astrocytes; astrogliosis can alter this compound levels. | researchgate.netresearchgate.netduke.edubiorxiv.orgnih.govresearchgate.net |
Neurocan in the Pathophysiological Mechanisms of Neurological Conditions
Neurocan's Role in Reactive Gliosis and Glial Scar Formation Mechanisms
Reactive gliosis and glial scar formation are critical responses to CNS injury, involving the proliferation, migration, and activation of glial cells, primarily astrocytes, but also oligodendrocyte progenitors and microglia/macrophages. This process forms a dense barrier around the lesion site. This compound, along with other CSPGs like NG2, brevican (B1176078), versican, and phosphacan, is strongly upregulated at the host-lesion interface after CNS injuries such as spinal cord injury (SCI) and ischemic stroke. jneurosci.orgnih.govmedsci.org
The glial scar, rich in inhibitory molecules like this compound, acts as a protective barrier in the acute phase, limiting the spread of injury, controlling local immune responses, and maintaining extracellular ion and fluid balance. medsci.orgmdpi.comwikipedia.org However, in the long term, this scar, heavily laden with CSPGs, becomes a major impediment to tissue regeneration and functional recovery. mdpi.comneurosci.cn Reactive astrocytes, a main cellular component of the glial scar, become hypertrophic, extend processes, and increase the synthesis of glial fibrillary acidic protein (GFAP), contributing to the formation of this inhibitory matrix. nih.govwikipedia.org The upregulation of this compound by reactive astrocytes in the chronic CNS glial scar is a key aspect of this inhibitory environment. medsci.org
Contribution to Inhibitory Environments for Axonal Regeneration following CNS Injury
Following CNS injury, the environment becomes highly inhibitory to axonal regeneration, contrasting with the regenerative capacity seen in the peripheral nervous system (PNS). nih.govcambridge.org A major factor contributing to this non-permissive environment is the glial scar, which includes several inhibitory molecules and secreted proteins that prevent axon regeneration. frontiersin.org this compound is a significant contributor to this inhibitory milieu. Studies have demonstrated that CSPGs, including this compound, inhibit neurite outgrowth in vitro and are upregulated after CNS injury, thereby limiting axonal regeneration in vivo. jneurosci.org
The presence and increased deposition of this compound and other CSPGs create a chemical and physical barrier that impedes the regrowth of injured axons. jneurosci.org While some studies suggest that axons can paradoxically grow along substrates co-expressing both inhibitory CSPGs (like this compound) and permissive cell adhesion molecules (like L1 and laminin), successful regeneration often depends on a balance where positive signals outweigh inhibitory ones. jneurosci.org The persistent presence of a CSPG-rich matrix, including this compound, for extended periods post-injury necessitates strategies that target multiple CSPG family members to enhance regeneration.
Involvement in Neuroinflammation and Immune Cell Modulation Mechanisms
Neuroinflammation is a complex and dynamic response of the CNS to injury, infection, and disease, involving resident immune cells (microglia and astrocytes) and infiltrating peripheral immune cells (neutrophils, monocytes, lymphocytes). mdpi.comnih.gov While acute neuroinflammation can be protective, chronic or dysregulated inflammation significantly contributes to secondary brain damage and the progression of neurological disorders. mdpi.comnih.govexplorationpub.com
This compound's Association with Mechanisms in Ischemic Brain Injury and Stroke
Ischemic stroke, characterized by a reduction in cerebral blood flow, initiates a complex cascade of events leading to neuronal cell death and tissue damage. explorationpub.commdpi.com The pathological mechanisms include excitotoxicity, oxidative stress, and neuroinflammation. explorationpub.comfrontiersin.orgnih.gov Reactive gliosis and glial scar formation are prominent features in the brain following ischemic stroke, both in animal models and human ischemic brain tissue. medsci.org
This compound's expression is significantly increased in the cortical peri-infarct regions after ischemic stroke. medsci.org Specifically, GFAP-positive reactive astrocytes in the peri-infarct region have been shown to express CSPGs, including this compound. medsci.org By contributing to the glial scar, this compound plays a role in establishing an inhibitory environment that hinders neural repair and functional recovery post-stroke. medsci.orgdicardiology.com While the glial barrier initially helps to seal off the damaged area and prevent further microbial infections, its chronic presence, partly due to this compound, can impede the brain's self-repair mechanisms and limit neuronal regeneration. medsci.orgdicardiology.com
Role in Mechanisms of Neurodegenerative Disorders (e.g., Alzheimer's Disease, Amyotrophic Lateral Sclerosis)
Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure or function, often involving protein misfolding and aggregation, oxidative stress, mitochondrial dysfunction, and chronic neuroinflammation. iomcworld.orgnih.govyale.edu
This compound is a key component of perineuronal nets (PNNs), specialized extracellular matrix structures that ensheath neurons and regulate synaptic plasticity. whiterose.ac.uk PNNs are implicated in the pathophysiology of various neurodegenerative diseases. For instance, manipulation or disruption of PNNs has been shown to reactivate neuroplasticity and improve learning and memory in models of aging and neurological diseases like AD. whiterose.ac.uk While specific direct mechanisms of this compound in AD or ALS pathogenesis are still under investigation, its role in PNN integrity and function suggests an involvement in the altered neuronal plasticity and connectivity observed in these disorders. The abnormal buildup of proteins (e.g., amyloid-beta and tau in AD, ubiquitinated proteins in ALS) and neuroinflammation are central to these conditions, and PNNs, including this compound, can influence the microenvironment in which these pathological processes occur. iomcworld.orgyale.edumdpi.comnm.org
This compound's Association with Mechanisms in Neurodevelopmental and Neuropsychiatric Disorders (e.g., Autism Spectrum Disorders, Schizophrenia, Bipolar Disorder)
Neurodevelopmental disorders (NDDs) and neuropsychiatric disorders, including Autism Spectrum Disorders (ASD), Schizophrenia, and Bipolar Disorder, are common conditions with significant clinical overlap and shared genetic risk factors. nih.govmdpi.comharvard.edufrontiersin.org These disorders often involve deficits in neurodevelopment, synaptic plasticity, and neuronal connectivity. nih.govmdpi.com
As a component of PNNs, this compound is indirectly associated with these conditions. PNNs play crucial roles in regulating critical periods of plasticity, learning, and memory, and their dysfunction has been linked to various neuropsychiatric disorders. whiterose.ac.uk For example, PNNs are involved in the recovery from spinal cord injury, schizophrenia, neurodegenerative diseases, epilepsy, autism, and drug addiction. whiterose.ac.uk A reduction in this compound (ncan) mRNA expression has been observed, which could lead to a more permissive environment favoring plasticity. whiterose.ac.uk While research continues to elucidate the precise mechanisms, alterations in PNN composition, potentially involving this compound, could contribute to the altered neuronal circuit function and cognitive impairments seen in these disorders. cornell.edu
Implications in Cancer Pathogenesis (e.g., Neuroblastoma, Glioma)
This compound's role extends to certain cancer pathologies, particularly those affecting the nervous system, such as neuroblastoma and glioma. These aggressive tumors are characterized by complex interactions with their microenvironment, including neurons and glial cells. researchgate.net
In neuroblastoma, a common extracranial solid tumor in childhood, this compound has been shown to interact with L1 cell adhesion molecule (L1CAM). mdpi.com L1CAM is aberrantly expressed in several tumor types and is causally linked to malignancy and therapy resistance, acting as a poor prognosis factor. mdpi.comspandidos-publications.com This interaction between L1CAM and this compound can have synergistic effects on cell aggregation and adhesion in neuroblastoma cells, potentially contributing to tumor growth and progression. mdpi.com
In gliomas, particularly glioblastoma multiforme (GBM), neuronal activity can drive tumor growth through paracrine signaling factors and direct synapses. researchgate.net While the direct mechanistic involvement of this compound in glioma pathogenesis is less detailed in the provided information, as an ECM component, it can influence the tumor microenvironment and cell-cell interactions that are critical for glioma progression. The ability of this compound to inhibit neuronal and glial adhesion, and neurite outgrowth, could potentially impact the invasive properties of glioma cells or their interactions with the surrounding brain tissue.
Regulatory Mechanisms of Neurocan Expression and Activity
Transcriptional and Epigenetic Control of Neurocan Gene Expression
During neurogenesis, the dynamic changes in transcriptional programs of neural progenitor cells are regulated by both intrinsic and extrinsic factors wikipedia.org. Epigenetic modifications, such as DNA methylation and histone modifications, are integral to maintaining the neural progenitor cell state and facilitating neuronal differentiation wikipedia.orgnih.gov. For instance, small interfering RNAs (siRNAs), in complex with argonaute proteins, can bind to DNA and induce transcriptional gene silencing (TGS) wikipedia.org. This long-term silencing is achieved through the recruitment of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which modify chromatin and recruit chromatin-remodeling complexes wikipedia.org. These epigenetic mechanisms collectively regulate numerous cellular processes, including neuronal differentiation, implying that this compound gene expression is subject to these broader regulatory principles governing CNS development and function wikipedia.orgnih.gov.
Post-Translational and Proteolytic Regulation of this compound
This compound undergoes significant post-translational modifications (PTMs), particularly proteolytic cleavage, which is an irreversible and ubiquitous process that profoundly impacts its function, abundance, and localization researchgate.netosti.gov. This cleavage generates fragments that can possess new or altered biological activities.
A key proteolytic event for this compound occurs at the Met368-Leu369 peptide bond, resulting in the generation of two distinct fragments: an N-terminal fragment known as this compound 130 and a C-terminal fragment termed this compound-C. This specific cleavage pattern is observed in the adult nervous system but not in the juvenile nervous system. The this compound 130 fragment, which retains the N-terminal hyaluronic acid (HA)-binding G1 domain, persists within the perineuronal net (PNN).
Several metalloproteases are implicated in this compound cleavage. Notably, "A disintegrin and metalloprotease with thrombospondin motifs" (ADAMTS) family members, specifically ADAMTS4 and ADAMTS12, are known to cleave this compound. ADAMTS12 has been identified as a "neurocanase," an enzyme capable of degrading this compound. The activity of ADAMTS12 is crucial for the clearance of this compound, which in turn facilitates the re-establishment of neurite outgrowth following brain injury. Cleavage of this compound by ADAMTS12 produces a 50 kDa fragment and has been shown to alter the adhesive properties of human neuroglioma H4 cells. Furthermore, inefficient this compound degradation by ADAMTS12 has been suggested as a contributing factor to the pathogenesis of certain mental disorders. In addition to ADAMTS proteases, Matrix Metalloproteinase-2 (MMP-2) is also capable of cleaving this compound, yielding the this compound-130 and this compound-C fragments. In vitro studies have also indicated that ADAMTS5 can cleave this compound.
Modulation of this compound Function by Signaling Pathways
This compound expression and function are significantly modulated by various intracellular signaling pathways, with a notable emphasis on transforming growth factor beta (TGFβ)-mediated non-Smad pathways. TGFβ is a potent regulator of cell fate and is known to induce the expression of CSPGs, including this compound, particularly in reactive astrocytes after injury.
Crucially, the TGFβ-induced expression of this compound, alongside brevican (B1176078) and aggrecan, is mediated through non-Smad signaling pathways. Experimental evidence demonstrates that this effect is specifically driven by the non-Smad-dependent activation of the PI3K-Akt-mTOR signaling pathway. Inhibition of PI3K, for example, with LY294002, or mTOR, using rapamycin, significantly reduces the levels of this compound induced by TGFβ.
The PI3K/Akt pathway can be rapidly activated by TGFβ, independently of canonical Smad2/3 activation. Studies indicate that the TGFβ type II receptor (TβRII) is constitutively associated with the p85 regulatory subunit of PI3K, and the association of the TGFβ type I receptor (TβRI) with p85 requires TGFβ stimulation. The activated PI3K/Akt pathway subsequently controls translational responses through the mTOR/S6K axis, which can complement Smad-mediated transcriptional responses. Dysregulation of the PI3K/Akt/mTOR pathway, including downregulation of its components, has been observed in various pathological conditions, such as myxomatous mitral valve disease, underscoring its broad involvement in disease pathogenesis and its influence on matrix protein expression.
Influence of Microenvironmental Factors on this compound Regulation
Microenvironmental factors play a critical role in modulating this compound expression, particularly in the context of tissue injury and disease. One such significant factor is hypoxia. Research indicates that hypoxia can upregulate this compound gene expression in cells relevant to the nervous system.
For instance, this compound gene expression was significantly upregulated in primary cultured astrocytes subjected to hypoxic conditions (oxygen-glucose deprivation, OGD). This increase in this compound levels under hypoxia has also been detected in a retinal ischemia model in rats. Furthermore, increased this compound secretion has been observed in conditioned medium from neural stem cells deprived of oxygen and glucose. These findings highlight that this compound expression is sensitive to changes in oxygen availability within the microenvironment, particularly in ischemic or hypoxic conditions often associated with CNS injuries.
Interestingly, the hypoxia-induced upregulation of this compound in astrocytes can be reversed by co-culture with bone marrow stromal cells (BMSCs). This suggests a potential therapeutic avenue where external cellular interventions can modulate this compound expression influenced by adverse microenvironmental cues. The regulation of this compound by hypoxia underscores its role in the complex cellular responses to environmental stress and injury within the nervous system.
Chemical Compounds and Their PubChem CIDs
Advanced Research Methodologies and Experimental Models in Neurocan Studies
Imaging and Immunostaining Techniques for this compound Visualization
Imaging and immunostaining techniques are fundamental for elucidating the spatial distribution, expression patterns, and cellular interactions of this compound within biological tissues and cell cultures. These methodologies provide critical insights into this compound's localization and its dynamic changes under different conditions.
Immunohistochemistry (IHC) and Immunocytochemistry (ICC/IF) Immunohistochemistry (IHC) and immunocytochemistry (ICC/IF) are widely employed to visualize this compound in fixed tissue sections and cultured cells, respectively thermofisher.comresearchgate.netresearchgate.netcapes.gov.brresearchgate.netfrontiersin.orgnih.govnih.govcellphysiolbiochem.complos.orguky.edubiorxiv.orgnih.gov. These techniques rely on specific antibodies that bind to this compound, allowing its detection through various labeling systems. Common anti-neurocan antibodies utilized include monoclonal antibody 3A11 nih.gov, rabbit anti-neurocan antibody acs.org, and antibody [650.24] (ab31979), which recognizes the C-terminal epitope of this compound mdpi.com. R&D Systems this compound antibodies are also frequently used frontiersin.orgcellphysiolbiochem.com.
Sample preparation typically involves fixing cells or tissues with agents like 4% paraformaldehyde, followed by permeabilization with detergents such as 0.1% Triton X-100, and blocking with bovine serum albumin (BSA) or normal goat serum to prevent non-specific antibody binding frontiersin.orgbiorxiv.org. Nuclei are often counterstained with DAPI for cellular context .
This compound immunostaining reveals distinct patterns depending on the tissue and developmental stage. In the adult rat auditory brainstem, this compound expression massively increased within three postoperative days following sensory deafferentation, then rapidly decreased researchgate.net. Punctate patterns of this compound-positive staining have been observed in regions such as the corpus callosum, internal capsule, zona incerta, optic nerve, facial nerve tract, and superior olive researchgate.net. This compound is notably associated with perineuronal nets (PNNs), specialized extracellular matrix structures surrounding neurons, particularly fast-spiking GABAergic interneurons in the cortex and hippocampus biorxiv.orgresearchgate.netresearchgate.netbiorxiv.orgbiorxiv.org. It also localizes to nodes of Ranvier and axon initial segments (AIS), highlighting its potential role in regulating axonal excitability biorxiv.orgresearchgate.netbiorxiv.org. Immunohistochemical analysis of Adamts12-deficient mice has shown a significant accumulation of this compound in the brain of neonatal mice, suggesting ADAMTS12's role in this compound degradation capes.gov.brnih.govcellphysiolbiochem.com. In Merkel cell carcinoma (MCC) samples, this compound expression has been detected by immunohistochemistry in all analyzed samples, with increased expression associated with Merkel cell polyomavirus (MCPyV)-positivity and improved survival nih.govplos.orgnih.gov.
Microscopy and Live Imaging Confocal microscopy is a standard tool for acquiring high-resolution images of this compound immunostaining in cells and tissue sections frontiersin.orgbiorxiv.org. For more detailed subcellular localization, immunogold labeling combined with electron microscopy has been employed frontiersin.org.
Beyond fixed tissue, advancements in live imaging allow for the study of this compound dynamics in real-time. A viral-mediated genetically-encoded fluorescent probe, this compound-GFP, which consists of the hyaluronan-binding domain of this compound fused to green fluorescent protein (GFP), has been developed to visualize hyaluronan in live brain tissue biorxiv.org. This probe specifically anchors to hyaluronan and labels the glycan structure of the brain interstitial ECM, enabling real-time observation of cell-ECM interactions biorxiv.org. Calcium imaging has also been used to assess activity changes in parvalbumin (PV)-positive interneurons after this compound overexpression or control virus intervention in injured spinal cord researchgate.net.
Western Blotting Western blotting is frequently used in conjunction with immunostaining to detect and quantify this compound protein expression in cell lysates and tissue extracts capes.gov.brnih.govcellphysiolbiochem.combiorxiv.orgnih.govacs.orgmdpi.comnih.gov. This technique allows for the analysis of full-length this compound and its proteolytic fragments, providing insights into its processing and degradation cellphysiolbiochem.commdpi.com. For instance, full-length this compound and its cleaved C-terminal fragment (150 kDa core protein) have been detected in the amniotic fluid of fetuses with open neural tube defects mdpi.com.
Omics Approaches (e.g., Proteomics, Transcriptomics) in this compound Research
Omics technologies, including transcriptomics and proteomics, provide comprehensive insights into the molecular mechanisms involving this compound by analyzing gene expression and protein profiles on a large scale. These approaches are crucial for identifying novel targets, biomarkers, and disease signatures related to this compound.
Multi-omics technologies, such as single-cell and spatial multi-omics (e.g., COSMIX), are being integrated to characterize complex biological interactions, such as nerve-tumor crosstalk, and to identify novel molecular targets, as seen in the this compound project laboratoire-prism.fr. Transcriptomics studies in various tissues and cell types have frequently identified cell adhesion and focal adhesion pathways among the top deregulated gene sets in conditions like Parkinson's disease, highlighting the broad impact of ECM components like this compound researchgate.netresearchgate.net.
Research findings from transcriptomic analyses have shown that reduced this compound levels, through knockdown or knockout approaches, lead to the remodeling of PNNs around neurons, accompanied by upregulated Aggrecan mRNA and protein levels, and increased expression of activity-dependent genes like c-Fos and FosB biorxiv.orgbiorxiv.org. Additionally, Hapln4 mRNA expression is affected by this compound availability biorxiv.org. Transcriptomic studies have also revealed that bilirubin-induced imprinting in neonatal hyperbilirubinemia can transiently or permanently alter gene expression related to the extracellular matrix development in brain regions like the hippocampus and parietal cortex mdpi.com.
Proteomics in this compound Research Proteomic approaches involve the large-scale study of proteins, their structures, functions, and interactions, offering a direct view of the molecular machinery influenced by this compound. BioID-based proteomic analysis has been utilized to identify proteins interacting with ORAI3, an ion channel whose expression is influenced by nerve-tumor crosstalk, providing a deeper understanding of this compound's molecular network laboratoire-prism.fr.
Quantitative proteomic studies of cerebrospinal fluid (CSF) samples have investigated brevican (B1176078) and this compound fragments as potential biomarkers for neurological conditions such as Alzheimer's disease (AD), vascular dementia (VaD), epilepsy, and amyotrophic lateral sclerosis (ALS) frontiersin.orgucl.ac.uk. One study reported a significant downregulation of total this compound in the CSF samples of ALS patients compared to healthy controls frontiersin.org. These studies aim to quantify proteolytic peptides derived from this compound to differentiate between various neurological disorders ucl.ac.uk.
Techniques such as MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) are used for O-glycoprofiling of this compound, revealing its high content of O-mannosyl glycans acs.org. Two-dimensional electrophoresis (2-DE) combined with MALDI-TOF-MS (Time-of-Flight Mass Spectrometry) has been applied for proteomic analysis of white adipose tissue to identify target proteins of anti-obesity drug candidates, with this compound core protein being one of the known targets of thiodigalactoside (B104359) mdpi.com. Immunoblot analysis (Western blot) is often used to validate findings from proteomic data mdpi.com. Proteomics also plays a role in identifying early biomarkers, such as this compound and phosphacan, in amniotic fluid for the prenatal diagnosis of open neural tube defects mdpi.com.
Table 1: Key Research Findings in this compound Studies using Omics Approaches
| Omics Approach | Research Focus | Key Findings | References |
| Transcriptomics | Nerve-tumor crosstalk | Identification of ion channel-mediated interactions; influence on tumor heterogeneity, angiogenesis, immune modulation. | laboratoire-prism.fr |
| Gene expression in Merkel cell carcinoma | NCAN identified as bimodally expressed gene associated with improved overall survival. | nih.govplos.orgnih.gov | |
| This compound knockdown/knockout effects | Reduced this compound leads to upregulated Aggrecan mRNA, increased c-Fos and FosB expression, and altered Hapln4 mRNA. | biorxiv.orgbiorxiv.org | |
| Bilirubin-induced imprinting | Transient/permanent alterations in ECM development-related gene expression in brain. | mdpi.com | |
| Neuroblastoma cell malignancy | Identified 1,811 upregulated and 2,601 downregulated genes upon this compound treatment. | nih.gov | |
| Proteomics | ORAI3-interacting proteins | BioID-based analysis to decipher ORAI3's molecular network in nerve-tumor niches. | laboratoire-prism.fr |
| CSF biomarkers for neurological disorders | Downregulation of total this compound in CSF of ALS patients; potential differentiation of VaD from AD using this compound peptides. | frontiersin.orgucl.ac.uk | |
| This compound O-glycosylation | High content of O-mannosyl glycans identified in this compound. | acs.org | |
| White adipose tissue analysis | This compound core protein identified as a target of thiodigalactoside. | mdpi.com | |
| Amniotic fluid biomarkers for NTDs | Elevated levels of full-length this compound and cleaved C-terminal fragment in amniotic fluid of MMC fetuses. | mdpi.com |
Future Directions and Emerging Research Avenues for Neurocan
Elucidating Neurocan's Role in Specific Neural Circuits and Subtypes
Understanding this compound's precise involvement in specific neural circuits and neuronal subtypes is a critical area for future investigation. This compound, as a key organizer of PNNs in the neocortex, influences synapse remodeling on both excitatory and inhibitory neurons, suggesting its relevance in neurodevelopmental disorders characterized by aberrant synapse numbers nih.gov. Recent findings highlight that this compound, secreted by astrocytes, robustly induces inhibitory synaptogenesis, with its C-terminal synaptogenic domain specifically localizing to somatostatin-positive inhibitory synapses nih.gov. This discovery points towards a circuit-specific role that warrants further in-depth exploration. The application of advanced brain-mapping neurotechnologies, such as Single Transcriptome Assisted Rabies Tracing (START), which combines monosynaptic rabies virus tracing with single-cell transcriptomics, offers unprecedented resolution to map neuronal connections and can be utilized to pinpoint this compound's influence within specific neuronal subtypes and microcircuits news-medical.net. Additionally, advances in genetic tools that allow targeted access to neuronal cell types will enable researchers to investigate this compound's impact on local circuits and their development with greater precision frontiersin.org. Single-cell sequencing approaches are also proving valuable in characterizing neuronal subpopulations and their distribution across brain regions, which can help in identifying this compound's role in region-specific pathological mechanisms and potential therapeutic targets nih.gov.
Mechanistic Studies on this compound's Influence in Neurodevelopmental Processes
Future research will heavily emphasize mechanistic studies to fully unravel this compound's influence on neurodevelopmental processes. This compound is known to contribute to the termination of critical periods of synaptic plasticity and to act as a developmental brake on spine remodeling by inhibiting Sema3F-induced spine elimination nih.govresearchgate.net. Studies in this compound knockout mice have already demonstrated reduced inhibitory synapse numbers and impaired function, underscoring its importance in synapse development nih.gov. The cleavage of this compound into N- and C-terminal fragments during postnatal development, each with distinct localizations and functions, presents a complex area for mechanistic inquiry nih.gov. For instance, the N-terminal fragment has been shown to inhibit Sema3F-induced spine remodeling, NCAM/EphA3-mediated axonal repulsion, and β1-Integrin–mediated adhesion and neurite outgrowth nih.gov. Unraveling the precise signaling pathways and molecular cascades through which this compound exerts these effects, including its impact on neurogenesis, neuronal migration, axon outgrowth, and synaptogenesis, will be a primary focus mdpi.com. Furthermore, given the association of genes encoding proteoglycan core proteins, including this compound, with psychiatric and intellectual disorders, mechanistic studies will explore how this compound-related defects contribute to neuronal migration abnormalities and other neurodevelopmental pathologies frontiersin.org.
Development of Advanced Tools and Methodologies for this compound Investigation
The advancement of sophisticated tools and methodologies is crucial for deepening our understanding of this compound. Researchers are increasingly employing cutting-edge optical imaging techniques and advanced computational methods to investigate neurological mechanisms ccf.org. Technologies like Single Transcriptome Assisted Rabies Tracing (START) offer high-resolution mapping of neuronal connections, which can be adapted to study this compound's role in circuit formation and function news-medical.net. The development of spatial proteomics and mass spectrometry imaging provides powerful avenues to investigate this compound's distribution and interactions within the tissue microenvironment laboratoire-prism.fr. Furthermore, the use of three-dimensional (3D) cellular models, such as brain organoids and human-derived induced pluripotent stem cells (iPSCs), allows for the assessment of molecular, cellular, and network processes during early brain development in a more physiologically relevant context, offering valuable platforms for this compound research frontiersin.orgbiocompare.com. Genetic manipulation tools like CRISPR/Cas9, delivered via adeno-associated viruses (AAV), are already being utilized to reduce this compound levels in animal models to study its impact on regenerative processes, demonstrating their utility for targeted investigations nih.gov. The burgeoning fields of glycoproteomics and chemical glycobiology are also providing new methods to analyze the intricate glycan and protein components of proteoglycans, promising to excavate the fine-scale architecture of this compound and its structure-function relationships physiology.org.
Exploring the Modulatory Potential of this compound in Animal Models of Neurological Conditions (Mechanistic Focus)
A key future direction involves exploring the modulatory potential of this compound in animal models of neurological conditions, with a strong emphasis on the underlying mechanisms. This compound has been implicated as a potential risk factor for conditions such as schizophrenia, bipolar disorder, and dyslexia nih.gov. Research has shown that manipulating or disrupting PNNs, of which this compound is a component, can reactivate neuroplasticity and improve cognitive functions like learning and memory in animal models of aging and neurodegenerative diseases, including Alzheimer's disease whiterose.ac.uk. A direct example of this compound's modulatory potential is the therapeutic reduction of this compound in murine intracerebral hemorrhage (ICH) lesions, which has been shown to promote oligodendrogenesis and functional recovery, highlighting a clear mechanistic link nih.gov. Animal models are indispensable for dissecting the molecular mechanisms of CNS disorders and for preclinical testing of potential therapies nih.gov. Future studies will focus on how modulating this compound levels or its interactions can influence specific pathological pathways, such as inflammatory processes, neuronal apoptosis, and synaptic dysfunction, in models of various neurological conditions mdpi.comfrontiersin.orgfrontiersin.org. The aim is to identify precise molecular targets and develop interventions that leverage this compound's role in neuroplasticity and regeneration to protect the brain from disease-induced disruptions in neuronal circuits cnio.es.
Q & A
Q. What experimental approaches are used to characterize Neurocan's role in neural development?
To study this compound's role, researchers employ knockout models to observe phenotypic changes in neural circuitry and in situ hybridization to map spatial-temporal expression patterns. For example, studies using postnatal rat brains demonstrated this compound's localization in the extracellular matrix (ECM) and its regulatory effects on perineuronal net (PNN) development via mRNA and protein modulation . Immunohistochemistry with monoclonal antibodies (e.g., clone 1G2) is critical for visualizing this compound distribution in specific neural layers, such as the retina .
Q. What methodologies are reliable for detecting this compound in tissue samples?
- Western blot : Monoclonal antibodies (e.g., 1G2) detect this compound core glycoproteins (240 kDa full-length and 150 kDa C-terminal fragment) after chondroitinase ABC digestion to remove chondroitin sulfate (CS) chains .
- Immunohistochemistry : Cryostat sections treated with this compound-specific antibodies reveal ECM localization in developing neural tissues (e.g., embryonic rat retina) .
- ELISA : Quantifies this compound levels in biological fluids, with antibody specificity validated via competitive binding assays .
Q. How do this compound genetic variants influence psychiatric disorders?
The NCAN rs1064395 A allele is associated with reduced hippocampal-dependent memory and altered prefrontal cortex morphology in humans. Studies combine GWAS data with functional MRI to link this compound polymorphisms to schizophrenia and bipolar disorder. Animal models further show that this compound knockdown disrupts synaptic plasticity, supporting its role in psychiatric pathogenesis .
Advanced Research Questions
Q. How can contradictory findings about this compound's role in axon regeneration be resolved?
While this compound inhibits axon regeneration post-injury by interacting with semaphorin 3F , some studies report context-dependent pro-regenerative effects. To address contradictions:
- Model specificity : Compare outcomes in in vitro cortical neuron cultures (e.g., this compound’s inhibition of spine remodeling) versus in vivo spinal cord injury models .
- CS chain analysis : Enzymatic removal of CS chains (via chondroitinase ABC) isolates the core protein’s effects, clarifying whether inhibition is glycan-dependent .
Q. What mechanisms link this compound overexpression to cancer progression?
In neuroblastoma, NCAN upregulation promotes undifferentiated cell states by activating pro-mitotic pathways (e.g., ERK/MAPK). Experimental validation involves:
Q. How can researchers validate this compound-specific antibodies for experimental use?
Q. What quantitative methods are optimal for assessing this compound expression dynamics?
- qPCR : Measures mRNA levels in developmental stages (e.g., decline in mature brains).
- Flow cytometry : Quantifies surface-bound this compound in live cells using fluorophore-conjugated antibodies.
- Proteomic profiling : Tandem mass spectrometry identifies post-translational modifications (e.g., phosphorylation) affecting function .
Q. Why do this compound’s effects differ between in vitro and in vivo systems?
In vitro systems lack the full ECM complexity, altering this compound’s interactions. For example:
Q. How does this compound’s role in neurodevelopment differ from its adult functions?
Q. What advanced techniques analyze this compound’s chondroitin sulfate composition?
- Enzymatic digestion : Chondroitinase ABC/AC lyases cleave CS chains for subsequent HPLC or capillary electrophoresis to determine sulfation patterns.
- Glycomic profiling : MALDI-TOF mass spectrometry identifies disease-specific CS motifs (e.g., increased 6-sulfation in schizophrenia models) .
Key Methodological Considerations
- Antibody Validation : Always include positive controls (e.g., chondroitinase-treated samples) and negative controls (knockout tissues) to ensure specificity .
- Data Contradictions : Use meta-analysis to reconcile disparate findings across studies, focusing on variables like animal strain, injury model, or developmental stage .
- Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including full disclosure of statistical methods and raw data availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
